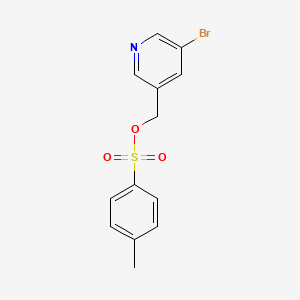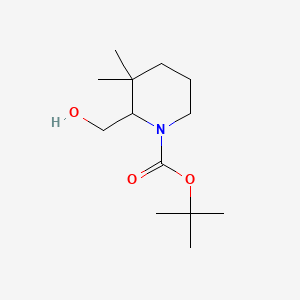
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde to introduce the hydroxymethyl group. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-3,3-dimethylpiperidine-1-carboxylate.
Reduction: Formation of 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Studied for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用机制
The mechanism of action of tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylate group can participate in ionic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate: Lacks the 3,3-dimethyl substitution, leading to different steric and electronic properties.
2-(Hydroxymethyl)-3,3-dimethylpiperidine: Lacks the tert-butyl carboxylate group, affecting its reactivity and solubility.
Tert-butyl 3,3-dimethylpiperidine-1-carboxylate: Lacks the hydroxymethyl group, altering its potential for hydrogen bonding and biological activity.
Uniqueness
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
243.34 g/mol |
IUPAC 名称 |
tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-6-7-13(4,5)10(14)9-15/h10,15H,6-9H2,1-5H3 |
InChI 键 |
UUUREUKJUBEHQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCN(C1CO)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


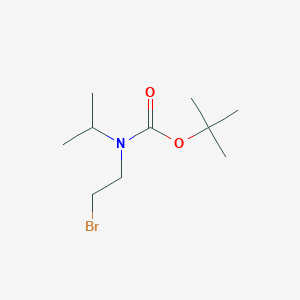

![3-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B15314703.png)
![3-(methoxymethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B15314717.png)
![2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate](/img/structure/B15314719.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B15314722.png)
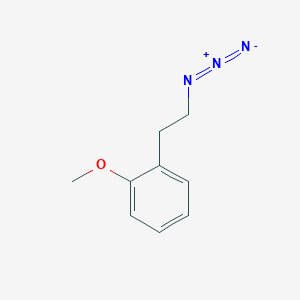
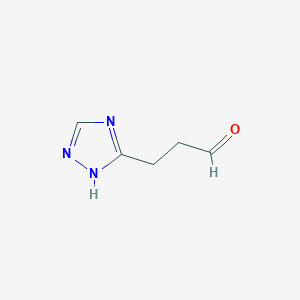
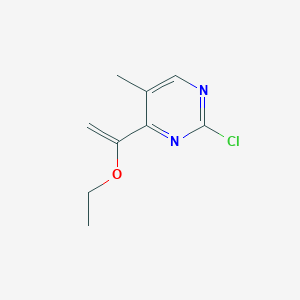

![7-Tert-butyl1-methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1,7-dicarboxylate](/img/structure/B15314746.png)


